molecular formula C6H2ClF3IN B1589645 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine CAS No. 205240-59-1

2-Chloro-3-iodo-6-(trifluoromethyl)pyridine

Cat. No. B1589645
M. Wt: 307.44 g/mol
InChI Key: OQDHZJUOSNEOQF-UHFFFAOYSA-N
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Description

2-Chloro-3-iodo-6-(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used as a pharmaceutical intermediate and as an advanced chemical intermediate .


Synthesis Analysis

The synthesis of 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine involves a stepwise liquid-phase/vapor–phase process. The compound 2-chloro-5-(chloromethyl)pyridine is chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). Subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .


Molecular Structure Analysis

The molecular formula of 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine is C₆H₂ClF₃IN . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine are typically associated with the synthesis of other compounds. For instance, it can be used as a reagent in the synthesis of aminoisoindoles .


Physical And Chemical Properties Analysis

2-Chloro-3-iodo-6-(trifluoromethyl)pyridine has a molecular weight of 307.439 g/mol and a melting point of 35 °C . It is slightly soluble in water .

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
    • Methods of Application : The major use of TFMP derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Synthesis of Metal-Organic Frameworks (MOFs)

    • Summary of Application : Trifluoromethylpyridines can be used in the synthesis of metal-organic frameworks (MOFs) .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of this application were not detailed in the source .
  • Synthesis of Methiodide Salts

    • Summary of Application : Trifluoromethylpyridines can be used in the synthesis of methiodide salts .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of this application were not detailed in the source .
  • Preparation of (trifluoromethyl)pyridyllithiums

    • Summary of Application : Trifluoromethylpyridines can be used in the preparation of (trifluoromethyl)pyridyllithiums .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of this application were not detailed in the source .
  • Production of Chlorfenapyr

    • Summary of Application : 2-chloro-6-trichloromethyl pyridine, a derivative of trifluoromethylpyridines, can be used to produce chlorfenapyr, a pesticide with certain herbicidal activity .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : Chlorfenapyr can control cyanobacteria in water .
  • Preparation of 5,5’-bis (trifluoromethyl)-2,2’-bipyridine

    • Summary of Application : 2-Chloro-3-(trifluoromethyl)pyridine may be used in the preparation of 5,5’-bis (trifluoromethyl)-2,2’-bipyridine .
    • Methods of Application : This is generally achieved via a modified Ullmann reaction .
    • Results or Outcomes : The outcomes of this application were not detailed in the source .
  • Production of Several Crop-Protection Products

    • Summary of Application : 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF), a derivative of trifluoromethylpyridines, is used in the production of several crop-protection products .
    • Methods of Application : It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
    • Results or Outcomes : The outcomes of this application were not detailed in the source .
  • Synthesis of FDA-Approved Drugs

    • Summary of Application : Trifluoromethylpyridines are found in many FDA-approved drugs .
    • Methods of Application : Tetrahydrofuran, 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl), 3,5-triazine 19, 4-amino-2-(trifluoromethyl)pyridine, and NaHCO3 were added to the reaction tank at a temperature of 20–35 °C. The resultant mixture was heated to reflux (75–80 °C) for 20–24 h .
    • Results or Outcomes : The outcomes of this application were not detailed in the source .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

Trifluoromethylpyridines, including 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine, have a wide range of applications in the agrochemical and pharmaceutical industries. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-chloro-3-iodo-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3IN/c7-5-3(11)1-2-4(12-5)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDHZJUOSNEOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447820
Record name 2-chloro-3-iodo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-iodo-6-(trifluoromethyl)pyridine

CAS RN

205240-59-1
Record name 2-chloro-3-iodo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-iodo-6-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A hexane solution of n-butyl lithium (3.8 mL) was added to a tetrahydrofuran (10 mL) solution of 2,2,6,6-tetramethylpyrrolidine (0.93 mL) at −78° C. The reaction mixture was stirred at the same temperature for 30 minutes. A tetrahydrofuran (5 mL) solution of 2-chloro-6-trifluoromethylpyridine (1.0 g) was added dropwise to the reaction mixture, and the solution was further stirred at −78° C. for 30 minutes. A tetrahydrofuran (5 mL) solution of iodine (1.54 g) was added to the solution, and the temperature of the solution was increased to the room temperature. An aqueous sodium sulfite solution was added to the solution, and the solution was extracted with diethyl ether. The organic layer was sequentially washed with an aqueous sodium sulfite solution, an aqueous sodium hydrogencarbonate solution, and a saturated brine and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (eluate; n-hexane:ethyl acetate=100:0 to 95:5). The title compound (750 mg) was obtained as pale yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two
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5 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
3.8 mL
Type
reactant
Reaction Step Four
[Compound]
Name
2,2,6,6-tetramethylpyrrolidine
Quantity
0.93 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Cottet, M Schlosser - European Journal of Organic Chemistry, 2004 - Wiley Online Library
As a further test of the concept of regioexhaustive functionalization, 2‐chloro‐6‐(trifluoromethyl)pyridine, 2‐chloro‐5‐(trifluoromethyl)pyridine and 3‐chloro‐4‐(trifluoromethyl)pyridine …
F Mongin, A Tognini, F Cottet, M Schlosser - Tetrahedron letters, 1998 - Elsevier
When treated with lithium diisopropylamide in tetrahydrofuran at −85 C and subsequently with iodine, 2-chloro-6-(trifluoromethyl)pyridine is neatly converted into its 3-iodo derivative. …
Number of citations: 35 www.sciencedirect.com
MF Dalence-Guzmán, J Toftered, VT Oltner… - Bioorganic & medicinal …, 2010 - Elsevier
The synthesis and bronchorelaxing effects of a series of novel tetrahydroisoquinoline amides are described. The compounds were evaluated for their ability to relax LTD4 contracted …
Number of citations: 14 www.sciencedirect.com

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